1-Ethoxy-1-pentene; 98%, cis/trans mixture
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Overview
Description
1-Ethoxy-1-pentene, also known as 1-ethoxy-1-pentene, is a hydrocarbon compound with the chemical formula C5H10O. It is a colorless liquid with a sweet, fruity odor. It is a highly reactive molecule and is used in a variety of industrial and laboratory applications. In its pure form, 1-ethoxy-1-pentene is a 98% cis/trans mixture. This mixture is also referred to as an olefinic mixture.
Mechanism of Action
1-Ethoxy-1-pentene is a highly reactive molecule and can undergo a variety of chemical reactions. It can be used as a nucleophile in a variety of substitution and addition reactions. It can also be used as an electrophile in a variety of electrophilic aromatic substitution reactions. In addition, it can be used as a catalyst in a variety of chemical reactions.
Biochemical and Physiological Effects
1-Ethoxy-1-pentene is not known to have any significant biochemical or physiological effects. It is not known to be toxic or carcinogenic and is not known to be an endocrine disruptor. It is not known to be absorbed through the skin or to have any adverse effects when inhaled.
Advantages and Limitations for Lab Experiments
1-Ethoxy-1-pentene has several advantages when used in laboratory experiments. It is a highly reactive molecule and can be used in a variety of reactions. It is also a relatively inexpensive reagent and is readily available. However, 1-Ethoxy-1-pentene; 98%, cis/trans mixtureentene is also highly flammable and should be handled with care. In addition, it is volatile and should be stored in a tightly sealed container.
Future Directions
1-Ethoxy-1-pentene has many potential future applications. It could be used as a starting material in the synthesis of novel polymers or other materials. It could also be used as a catalyst in a variety of chemical reactions. In addition, it could be used as a reagent in the synthesis of pharmaceuticals or agrochemicals. Finally, it could be used in the synthesis of other compounds, such as surfactants or lubricants.
Synthesis Methods
1-Ethoxy-1-pentene can be synthesized by a variety of methods. The most commonly used method is the hydroformylation of ethylene. This is a two-step process in which ethylene is reacted with carbon monoxide and hydrogen in the presence of a metal catalyst, such as cobalt or rhodium. The resulting product is a mixture of aldehydes, which can then be hydrogenated to form 1-Ethoxy-1-pentene; 98%, cis/trans mixtureentene. This method is highly efficient and can produce high yields of 1-Ethoxy-1-pentene; 98%, cis/trans mixtureentene.
Scientific Research Applications
1-Ethoxy-1-pentene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a solvent for organic compounds, and as a starting material for the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. 1-Ethoxy-1-pentene is also used in the synthesis of polymers and other materials.
properties
IUPAC Name |
(E)-1-ethoxypent-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7-8-4-2/h6-7H,3-5H2,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZZAKUBLDUZNK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=COCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C/OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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